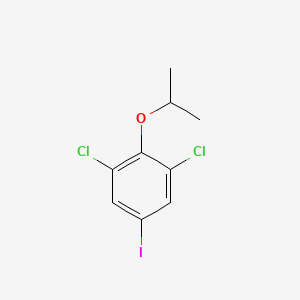amine hydrochloride](/img/structure/B13904712.png)
[2-(Azepan-1-ylsulfonyl)ethyl](pyridin-3-ylmethyl)amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Azepan-1-ylsulfonyl)ethylamine hydrochloride: is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of azepane, sulfonyl, and pyridine moieties, which contribute to its distinctive chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azepan-1-ylsulfonyl)ethylamine hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of azepane with a sulfonyl chloride to form the azepan-1-ylsulfonyl intermediate. This intermediate is then reacted with pyridin-3-ylmethylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require catalysts to enhance the reaction rate.
Industrial Production Methods: In an industrial setting, the production of 2-(Azepan-1-ylsulfonyl)ethylamine hydrochloride can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group, forming new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted amines or thiols.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, 2-(Azepan-1-ylsulfonyl)ethylamine hydrochloride is studied for its potential as a biochemical probe, helping to elucidate cellular pathways and mechanisms.
Medicine: The compound shows promise in medicinal chemistry, particularly in the development of new therapeutic agents targeting specific enzymes or receptors.
Industry: In the industrial sector, it is utilized in the synthesis of specialty chemicals and materials, contributing to advancements in various technologies.
作用机制
The mechanism of action of 2-(Azepan-1-ylsulfonyl)ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. For example, the sulfonyl group can form covalent bonds with active site residues in enzymes, inhibiting their function.
相似化合物的比较
- 2-(Piperidin-1-ylsulfonyl)ethylamine hydrochloride
- 2-(Morpholin-1-ylsulfonyl)ethylamine hydrochloride
Comparison: Compared to its analogs, 2-(Azepan-1-ylsulfonyl)ethylamine hydrochloride exhibits unique reactivity due to the presence of the azepane ring. This structural feature imparts different steric and electronic properties, influencing the compound’s behavior in chemical reactions and its interaction with biological targets. The azepane ring provides a larger ring size compared to piperidine or morpholine, which can affect the compound’s binding affinity and specificity.
属性
分子式 |
C14H23N3O2S |
|---|---|
分子量 |
297.42 g/mol |
IUPAC 名称 |
2-(azepan-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)ethanamine |
InChI |
InChI=1S/C14H23N3O2S/c18-20(19,17-9-3-1-2-4-10-17)11-8-16-13-14-6-5-7-15-12-14/h5-7,12,16H,1-4,8-11,13H2 |
InChI 键 |
FTJSUXPWDNHOFP-UHFFFAOYSA-N |
规范 SMILES |
C1CCCN(CC1)S(=O)(=O)CCNCC2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(chloromethyl)-4-(2-phenylethoxymethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13904630.png)
![tert-Butyl cis-6-oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13904634.png)

![tert-butyl N-[(1R,5R)-5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate](/img/structure/B13904646.png)


![7-[3,5-Dihydroxy-2-(3-hydroxyocta-1,5-dienyl)cyclopentyl]-6-oxoheptanoic acid](/img/structure/B13904660.png)

![N-[(2-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-(trifluoromethyl)aniline](/img/structure/B13904672.png)
![N-(2-Methylphenyl)-2-[(4-methylphenyl)formamido]-3-phenylprop-2-enamide](/img/structure/B13904677.png)



![1-(5-Chloro-6-methoxypyridin-3-yl)-3-(7-cyclopropyl-2-methylthiazolo[5,4-b]pyridin-6-yl)urea](/img/structure/B13904697.png)
